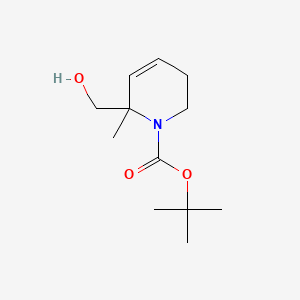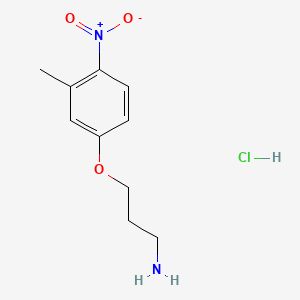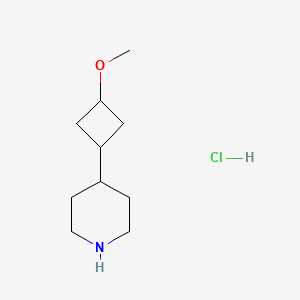![molecular formula C7H11ClF3NO B6607633 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2839139-02-3](/img/structure/B6607633.png)
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride, also known as TFMAH, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the parent compound, 2-azaspiro[3.3]heptane, and it has a unique structure that makes it useful for synthetic organic chemistry. The compound is formed by the reaction of an aromatic aldehyde and a trifluoromethoxy group. This compound has been used in a variety of scientific research applications, such as in drug development, as a building block for peptides, and as a model for drug metabolism.
Applications De Recherche Scientifique
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research applications. It has been used in drug development as a building block for peptides, as a model for drug metabolism, and as a substrate for enzyme-catalyzed reactions. It has also been used as a model for the metabolism of drugs, as a tool for studying the effects of environmental toxins on the human body, and as a tool for studying the effects of drugs on the human body.
Mécanisme D'action
The mechanism of action of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is not well understood. It is believed that the compound binds to certain receptors in the body and modulates their activity. It is also believed that it has an effect on the metabolism of certain drugs, as well as on the metabolism of certain environmental toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has an effect on the metabolism of certain drugs, as well as on the metabolism of certain environmental toxins. It is also believed that it has an effect on the activity of certain receptors in the body, which could lead to changes in the body’s response to certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride in laboratory experiments include its relative stability, low toxicity, and low cost. It is also relatively easy to synthesize and is readily available. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.
Orientations Futures
There are a number of potential future directions for research involving 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride. These include further investigation into the compound’s mechanism of action, further studies into its effects on drug metabolism and environmental toxins, and further studies into its effects on the activity of certain receptors in the body. Additionally, further research into the synthesis of this compound and its derivatives could lead to new and improved applications for the compound. Finally, further research into the use of this compound as a building block for peptides could lead to new and improved therapeutic agents.
Méthodes De Synthèse
The synthesis of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride involves the reaction of an aromatic aldehyde and a trifluoromethoxy group. The aldehyde is typically prepared by the reaction of an aromatic halide with sodium hydroxide in the presence of ethanol. The trifluoromethoxy group is then added to the aldehyde by reaction with trifluoromethanesulfonic anhydride (TFSA). The reaction is carried out in the presence of a catalytic amount of 1,4-dioxane. The reaction is then quenched with hydrochloric acid, and the resulting product is this compound.
Propriétés
IUPAC Name |
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)12-5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDYBHSDGVKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)

![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride](/img/structure/B6607635.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)

![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)

